1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine
Description
Historical Development of Pyrazole (B372694) Chemistry: Foundational Concepts
The journey into the world of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. mdpi.comwikipedia.org Knorr's pioneering work involved the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine, which led to the synthesis of 1-phenyl-3-methyl-5-pyrazolone. This initial discovery opened the floodgates for the exploration of this new class of heterocyclic compounds.
A few years later, in 1889, another German chemist, Hans von Pechmann, developed a classical method for synthesizing the parent pyrazole ring from acetylene (B1199291) and diazomethane. wikipedia.org The fundamental structure of pyrazole is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. nih.gov This arrangement allows for tautomerism, a phenomenon that influences the reactivity and properties of pyrazole derivatives. globalresearchonline.netmdpi.com
The early 20th century saw a steady expansion of pyrazole chemistry, with researchers developing various synthetic routes and investigating the properties of a wide range of derivatives. A significant milestone in the natural occurrence of pyrazoles was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. wikipedia.org
Significance of Pyrazole Derivatives in Advanced Organic Synthesis
Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry and play a crucial role in advanced organic synthesis. nih.gov Their versatile chemical nature makes them valuable building blocks for the construction of more complex molecules with diverse functionalities. nbinno.com The pyrazole ring can be found in a vast array of compounds with important applications in pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.gov
In the pharmaceutical industry, the pyrazole moiety is a key component in numerous drugs exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nbinno.com Notable examples of drugs containing a pyrazole ring include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org
The agrochemical sector also heavily relies on pyrazole derivatives for the synthesis of herbicides, insecticides, and fungicides. nbinno.com For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the manufacture of several commercial fungicides. wikipedia.org
Furthermore, in the realm of material science, the unique photophysical properties of certain pyrazole derivatives have led to their use in the development of organic light-emitting diodes (OLEDs) and other advanced materials. nbinno.com The ability to readily functionalize the pyrazole ring allows chemists to fine-tune the electronic and steric properties of these molecules for specific applications.
The synthesis of substituted pyrazoles is a cornerstone of modern heterocyclic chemistry. The most common and historically significant method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. wikipedia.org Other important synthetic strategies include:
Reaction of α,β-unsaturated aldehydes and ketones with hydrazines. wikipedia.org
[3+2] cycloaddition reactions between an alkyne and a diazo compound. mdpi.com
Multicomponent reactions that allow for the construction of complex pyrazole derivatives in a single step. nih.gov
Specific Academic Relevance of Substituted 1H-Pyrazol-5-amines
Within the broader family of pyrazole derivatives, substituted 1H-pyrazol-5-amines hold particular academic and practical importance. The presence of a reactive amino group at the 5-position makes them versatile intermediates for the synthesis of a wide range of fused heterocyclic systems and other complex molecules. scirp.org
The academic relevance of substituted 1H-pyrazol-5-amines stems from several key areas:
Building Blocks for Fused Heterocycles: The amino group can participate in various cyclization reactions, allowing for the construction of pyrazolo-fused systems such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and imidazo[1,2-b]pyrazoles. scirp.orgresearchgate.net These fused systems are often associated with unique biological activities.
Medicinal Chemistry Scaffolds: Substituted 1H-pyrazol-5-amines are considered valuable scaffolds in drug discovery. mdpi.com The ability to modify the substituents at various positions of the pyrazole ring allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents. Research has shown that derivatives of 1H-pyrazol-5-amine exhibit a range of biological activities, including kinase inhibition, and potential as anticancer and anti-inflammatory agents. mdpi.com
Probes for Studying Biological Processes: The diverse biological activities of these compounds make them useful tools for probing the function of enzymes and receptors in various biological pathways.
The synthesis of substituted 1H-pyrazol-5-amines often involves the cyclization of β-ketonitriles with hydrazines. The specific substituents on both the β-ketonitrile and the hydrazine determine the final substitution pattern of the pyrazole ring. The reactivity of the amino group in subsequent reactions is a key feature that drives much of the academic interest in this class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJUAPFLXLAQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406112 | |
| Record name | 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30830-04-7 | |
| Record name | 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dimethyl 3 Phenyl 1h Pyrazol 5 Amine and Its Analogues
Classical Synthetic Approaches for Pyrazole-5-amines
The synthesis of the pyrazole-5-amine core has been a subject of extensive research for over a century. Traditional methods have laid the groundwork for more advanced strategies, with cyclocondensation and multi-component reactions being the most prominent.
Cyclocondensation Reactions: Historical and Modern Perspectives
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. beilstein-journals.org This reaction proceeds through a well-established mechanism. Initially, the hydrazine's terminal nitrogen atom performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization. beilstein-journals.org
For the specific synthesis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, the key precursors would be 2-benzoylpropanenitrile (also known as α-methyl-β-ketophenylacetonitrile) and methylhydrazine . The 2-benzoylpropanenitrile provides the C3-phenyl and C4-methyl substituents, while methylhydrazine introduces the N1-methyl group and completes the heterocyclic ring.
The reaction between benzoylacetonitrile (B15868) and substituted hydrazines to yield 3-aryl-1-substituted-1H-pyrazol-5-amines is a well-documented analogous transformation. nih.gov For instance, the reaction of benzoylacetonitrile with 2-(4-methoxyphenyl)hydrazinium chloride has been shown to regiospecifically produce 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. nih.gov By substituting benzoylacetonitrile with 2-benzoylpropanenitrile and using methylhydrazine, the synthesis of the target compound can be achieved.
Table 1: Representative Cyclocondensation Reactions for Pyrazol-5-amine Synthesis
| β-Ketonitrile Precursor | Hydrazine Precursor | Resulting Pyrazole (B372694) Core | Reference |
|---|---|---|---|
| Benzoylacetonitrile | Phenylhydrazine | 1,3-Diphenyl-1H-pyrazol-5-amine | beilstein-journals.org |
| Benzoylacetonitrile | (4-Methoxyphenyl)hydrazine | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | nih.gov |
| Ethyl Acetoacetate (B1235776) (forms pyrazolone (B3327878) intermediate) | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | nih.gov |
| 2-Benzoylpropanenitrile (Proposed) | Methylhydrazine (Proposed) | This compound | N/A |
Multi-component Reactions (MCRs) in Pyrazole Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product incorporating substantial parts of all starting materials, have become a powerful tool in synthetic chemistry. nih.gov They offer advantages in terms of efficiency, atom economy, and operational simplicity. Several MCRs have been developed for the synthesis of complex pyrazole derivatives, often leading to fused heterocyclic systems. nih.govbeilstein-journals.org
While a specific MCR for this compound is not extensively documented, the general strategy can be adapted. A four-component reaction involving benzaldehyde, a C4-methyl source like ethyl 2-methylacetoacetate, a nitrile source (or a precursor that can generate it), and methylhydrazine could potentially yield the desired scaffold. Often, these reactions are catalyzed by acids, bases, or metal catalysts and can lead to highly substituted pyrazoles. For example, four-component reactions of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) are known to produce dihydropyrano[2,3-c]pyrazoles. nih.gov
Advanced Synthetic Strategies and Green Chemistry Principles
In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods. For pyrazole synthesis, this has manifested in the use of alternative energy sources, the reduction or elimination of solvents, and the application of novel catalytic systems.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a highly effective technique for accelerating organic reactions. In pyrazole synthesis, it can significantly reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. nih.gov The microwave-assisted synthesis of pyrazoles has been demonstrated in three-component reactions, showcasing its utility in MCRs. For instance, the reaction of 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N,N-dimethylformamide dimethyl acetal (B89532), and various hydrazines has been successfully carried out under microwave irradiation in water to produce substituted pyrazoles in high yields within 9-10 minutes. nih.gov This approach minimizes the use of volatile organic solvents and reduces energy consumption, aligning with green chemistry principles. Such a method could conceivably be optimized for the cyclocondensation of 2-benzoylpropanenitrile and methylhydrazine.
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Three-component pyrazole synthesis | Conventional Heating (Reflux) | Several hours | Moderate | nih.gov |
| Three-component pyrazole synthesis | Microwave Irradiation (115–140 °C) | 9–10 minutes | 78–90% | nih.gov |
| Fused Pyrazole Synthesis | Conventional Heating | Hours | Moderate-Good | nih.gov |
| Fused Pyrazole Synthesis | Microwave Irradiation | Minutes | Good-Excellent | nih.gov |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and potential toxicity. These reactions can be facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst, or by heating the neat mixture of reactants. For instance, the synthesis of highly substituted pyrano[2,3-c]pyrazoles has been achieved in 81–91% yields through a five-component reaction catalyzed by montmorillonite (B579905) K10 under solvent-free conditions at 65–70 °C. nih.gov This demonstrates the feasibility of complex heterocyclic synthesis without the need for a solvent medium.
Nanocatalysis in Pyrazole Synthesis
Nanocatalysis represents a frontier in chemical synthesis, offering catalysts with high surface area, enhanced reactivity, and often, the ability to be easily recovered and reused. researchgate.net The use of nanocatalysts in pyrazole synthesis is an emerging field that aligns with green chemistry principles due to lower catalyst loading, mild reaction conditions, and catalyst recyclability. Various metal oxide nanoparticles and other nanomaterials have been explored as catalysts for the synthesis of pyrazole derivatives. For example, a ternary nanocatalytic system of TiO2/RuO2/CuO has been used to synthesize novel pyrazole derivatives through a one-pot, three-component reaction. researchgate.net The high porosity and large surface area of these catalysts contribute to their efficiency. While a specific application to this compound has not been detailed, the success of nanocatalysts in other pyrazole syntheses suggests their potential applicability.
Flow Chemistry Applications in Pyrazole Synthesis
The synthesis of pyrazole derivatives has been significantly advanced by the adoption of flow chemistry, a technology that offers substantial improvements over traditional batch methods in terms of safety, efficiency, and scalability. mdpi.comscilit.com Continuous-flow processes allow for enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to faster, safer, and cleaner reactions with improved reproducibility. galchimia.com This is particularly advantageous when dealing with potentially hazardous intermediates, like diazo compounds, which can be generated and consumed in situ, minimizing risks associated with their accumulation. mdpi.commit.edu
Flow chemistry has been successfully applied to various pyrazole synthesis strategies, including 1,3-dipolar cycloadditions and multi-step tandem reactions. mdpi.comgalchimia.com For instance, a continuous-flow setup for the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto esters and hydrazine derivatives has demonstrated good to very good yields (62–82%) and excellent regioselectivities. mdpi.com Similarly, a two-stage flow process starting from acetophenones to produce enaminones, followed by condensation with hydrazine, has proven to be a general, high-yielding method for a wide range of substituted pyrazoles. galchimia.com The ability to operate at elevated temperatures and pressures in flow reactors can significantly accelerate reaction kinetics, reducing reaction times from hours or even days to mere minutes. mit.edu
The integration of synthesis, purification, and analysis units within a continuous setup further accelerates the optimization of reaction conditions. galchimia.com This modular approach allows for the rapid screening of different reagents and conditions, facilitating the efficient development of synthetic routes to new pyrazole analogues. mit.edu
| Reaction Type | Starting Materials | Key Advantages of Flow Method | Reported Yields/Selectivity | Reference |
|---|---|---|---|---|
| Condensation | Vinylidene keto esters and hydrazine derivatives | Improved safety, good to very good yields, excellent regioselectivity. | 62-82% yields, regioselectivity of 95:5 to 98:2. | mdpi.com |
| Tandem Condensation | Acetophenones and Dimethylformamide dimethyl acetal (DMADMF), followed by hydrazine | Faster, safer, cleaner reactions; integrated synthesis and purification. | High yields for a wide range of substrates. | galchimia.com |
| [3+2] Cycloaddition | Fluorinated amines and alkynes (via diazoalkane intermediate) | Safe handling of diazoalkanes at elevated temperatures, rapid synthesis (1-60 min), catalyst-free conditions. | Good to excellent yields for a library of over 30 azoles. | mit.edu |
| Sequential Homocoupling and Hydroamination | Terminal alkynes and hydrazine | Access to valuable pyrazoles from cheap starting materials without intermediate isolation. | Provides 3,5-disubstituted pyrazoles. | rsc.org |
Regioselectivity and Isomer Control in this compound Synthesis
The synthesis of unsymmetrically substituted pyrazoles, such as this compound, inherently involves the challenge of regioselectivity. The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound or its equivalent can lead to the formation of two or more regioisomers, which can be difficult to separate. acs.org Controlling the regiochemical outcome of the cyclocondensation reaction is therefore a primary concern in developing efficient synthetic routes. organic-chemistry.org
Strategies for Regioisomer Control
Several strategies have been developed to achieve high regioselectivity in pyrazole synthesis. These methods often rely on manipulating the electronic and steric properties of the reactants, as well as optimizing reaction conditions such as solvent and catalyst.
One effective strategy involves the use of specific solvents. For example, the reaction of 1,3-diketones with methylhydrazine typically yields a mixture of regioisomers in standard solvents like ethanol. However, employing fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity of the pyrazole formation. acs.org
Another approach is the structural modification of the starting materials. By introducing bulky substituents or specific functional groups onto either the hydrazine or the dicarbonyl component, the reaction can be directed towards a single regioisomer. organic-chemistry.orgsci-hub.se For instance, the use of β-enamino diketones in conjunction with a Lewis acid carbonyl activator like BF3 has been employed to control the outcome of cyclocondensation with arylhydrazines. organic-chemistry.org Similarly, the reaction of hydrazones with nitroolefins can exhibit reversed regioselectivity depending on the base used. organic-chemistry.org The reaction of easily accessible 1,3-bisaryl-monothio-1,3-diketones with arylhydrazines can also furnish pyrazoles with complementary regioselectivity at positions 3 and 5. organic-chemistry.org
Catalyst selection also plays a crucial role. Metal-free oxidative C-N bond formation mediated by iodine provides a practical and regioselective one-pot protocol for synthesizing various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org Transition metal catalysis, such as with platinum or iron, can also enable highly regioselective syntheses from different precursors like N-propargylhydrazones or diarylhydrazones and vicinal diols, respectively. organic-chemistry.org
| Strategy | Methodology | Effect on Regioselectivity | Reference |
|---|---|---|---|
| Solvent Effects | Using fluorinated alcohols (TFE, HFIP) as solvents for the reaction of 1,3-diketones with methylhydrazine. | Dramatically increases the formation of one regioisomer over the other. | acs.org |
| Substrate Modification | Utilizing β-enamino diketones with a Lewis acid (BF3) activator. | Enables highly regioselective synthesis of N-arylpyrazoles. | organic-chemistry.org |
| Catalysis | Iodine-mediated metal-free oxidative C-N bond formation. | Provides a practical and eco-friendly one-pot regioselective synthesis. | organic-chemistry.org |
| Reagent Control | Reaction of hydrazones with nitroolefins mediated by a strong base (t-BuOK). | Exhibits a reversed and exclusive 1,3,4-regioselectivity. | organic-chemistry.org |
| Precursor Design | Using 2-alkynyl-1,3-dithianes and sydnones in a base-mediated [3+2] cycloaddition. | Achieves excellent regioselectivity under mild conditions. | acs.org |
Separation and Purification of Pyrazole Isomers
When synthetic strategies fail to produce a single regioisomer, the separation and purification of the resulting mixture become necessary. The isolation of pure pyrazole isomers can be challenging due to their often similar physical properties. acs.org
Column chromatography on silica (B1680970) gel is the most commonly employed technique for separating pyrazole regioisomers. uab.catnih.gov For example, a mixture of two 1,3,5-substituted pyrazole regioisomers was successfully separated using silica column chromatography with ethyl acetate (B1210297) as the eluent. uab.cat In another instance, two N-methyl pyrazole isomers were isolated from a reaction mixture via column chromatography. nih.gov
The success of chromatographic separation depends on the differences in polarity and interaction with the stationary phase between the isomers. In some cases, the Rf values of the isomers are sufficiently different to allow for effective separation. sci-hub.se However, there are instances where regioisomeric mixtures are difficult or even impossible to separate by standard chromatographic techniques. acs.orgsci-hub.se
The characterization and identification of the separated isomers are unambiguously performed using spectroscopic techniques, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (such as 1H, 13C, HMBC, and NOESY experiments) and mass spectrometry. uab.catnih.gov These analytical methods are crucial for confirming the structure of each isolated regioisomer.
Compound Index
| Compound Name |
|---|
| This compound |
| 2,2,2-trifluoroethanol (TFE) |
| 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) |
| Dimethylformamide dimethyl acetal (DMADMF) |
| Ethyl acetate |
Advanced Spectroscopic and Structural Characterization of 1,4 Dimethyl 3 Phenyl 1h Pyrazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, ¹H and ¹³C NMR would provide definitive information on its atomic connectivity and chemical environment.
¹H and ¹³C NMR for Structural Elucidation
In the ¹H NMR spectrum, distinct signals corresponding to the different proton environments are expected. The N-methyl (N-CH₃) and the C-methyl (C-CH₃) groups attached to the pyrazole (B372694) ring would likely appear as sharp singlets. Based on data from analogous compounds, the N-methyl protons are typically observed in the range of δ 3.4–3.8 ppm, while the C-methyl protons, being on an unsaturated carbon, would appear further upfield, likely around δ 2.2–2.5 ppm. rsc.org The protons of the phenyl group would generate signals in the aromatic region, typically between δ 7.2 and 7.8 ppm, with multiplicities depending on the coupling between ortho, meta, and para protons. The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature, but often appears in the δ 5.0–6.6 ppm range for similar aminopyrazoles. rsc.org
The ¹³C NMR spectrum would complement the ¹H NMR data. The N-methyl carbon would likely resonate around δ 30–40 ppm, while the C-methyl carbon would be found further upfield, typically at δ 10–15 ppm. rsc.org The carbons of the phenyl ring would show a series of signals between δ 125–140 ppm. The pyrazole ring carbons (C3, C4, and C5) would exhibit characteristic shifts; C3 and C5, being attached to nitrogen atoms, would appear at lower field (e.g., C5-NH₂ ~145-155 ppm, C3-Ph ~140-150 ppm) compared to C4 (~105-115 ppm). researchgate.net
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| N-CH₃ | 3.4 - 3.8 (singlet) | 30 - 40 |
| C-CH₃ | 2.2 - 2.5 (singlet) | 10 - 15 |
| Phenyl-H | 7.2 - 7.8 (multiplet) | 125 - 140 |
| NH₂ | 5.0 - 6.6 (broad singlet) | N/A |
| Pyrazole C3 | N/A | 140 - 150 |
| Pyrazole C4 | N/A | 105 - 115 |
| Pyrazole C5 | N/A | 145 - 155 |
Advanced NMR Techniques (e.g., NOESY) for Regioisomer Assignment
The unambiguous assignment of the N-methyl and C-methyl groups is crucial, especially to confirm the 1,4-dimethyl regioisomer over other possibilities. Two-dimensional NMR techniques, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for this purpose. A NOESY experiment detects spatial proximity between protons. spbu.ru
For this compound, a cross-peak would be expected between the protons of the N-methyl group (at N1) and the ortho-protons of the phenyl group (at C3), as they are relatively close in space. Conversely, the C-methyl group at C4 would not show a significant NOE correlation with the phenyl protons. This spatial correlation provides definitive evidence for the substitution pattern on the pyrazole ring. nih.govresearchgate.net Such techniques have been successfully employed to differentiate between closely related pyrazole isomers. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic bands.
The IR spectrum would prominently feature N-H stretching vibrations from the primary amine group, typically appearing as two bands (symmetric and asymmetric stretches) in the 3300–3500 cm⁻¹ region. rsc.orgnih.gov Aromatic C-H stretching from the phenyl group would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups would appear just below 3000 cm⁻¹. rsc.org The region between 1500 and 1650 cm⁻¹ would contain characteristic absorptions for C=N and C=C stretching vibrations of the pyrazole and phenyl rings. Fingerprint region vibrations below 1500 cm⁻¹ would include C-N stretching and various bending modes. nih.govresearchgate.net
Raman spectroscopy would provide complementary information. Aromatic ring-breathing modes of the phenyl group often give strong Raman signals. The C≡N stretch, if present as an impurity or alternative tautomer, would be a very strong and characteristic Raman band around 2236 cm⁻¹, though it is not part of the primary structure. semanticscholar.org In general, the symmetric vibrations and less polar bonds often produce stronger signals in Raman than in IR.
| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=N / C=C Stretch (Ring) | 1500 - 1650 | Strong |
| N-H Bend | 1580 - 1650 | Medium |
| C-N Stretch | 1180 - 1360 | Medium |
Mass Spectrometry: Fragmentation Patterns and Molecular Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃N₃), the exact mass of the molecular ion [M]⁺ would be approximately 187.1160 g/mol . Due to the presence of an odd number of nitrogen atoms, the molecular ion peak would conform to the nitrogen rule, appearing at an odd nominal mass.
The fragmentation pattern under electron ionization (EI) would provide structural information. Aromatic amines often exhibit a strong molecular ion peak. libretexts.org Common fragmentation pathways for pyrazoles involve cleavage of the ring and loss of substituents. Key expected fragments could include:
[M-15]⁺ : Loss of a methyl radical (•CH₃).
[M-28]⁺ : Loss of N₂ or C₂H₄, often resulting from ring cleavage.
[M-77]⁺ : Loss of a phenyl radical (•C₆H₅).
m/z 77 : The phenyl cation (C₆H₅⁺).
m/z 105 : A fragment potentially corresponding to [Ph-C=N-CH₃]⁺.
Analysis of the fragmentation of related compounds, such as 3-methyl-1-phenyl-1H-pyrazol-5-amine, shows a prominent molecular ion peak and fragments corresponding to the loss of components of the pyrazole ring. nist.gov
| m/z | Possible Fragment Identity |
|---|---|
| 187 | [M]⁺ (Molecular Ion) |
| 172 | [M - CH₃]⁺ |
| 110 | [M - C₆H₅]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Crystallography and Solid-State Structure Analysis
Although a specific crystal structure for this compound is not available in the searched literature, the solid-state structure can be predicted based on analyses of similar aminopyrazole derivatives. nih.govnih.gov X-ray crystallography would reveal precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
The pyrazole ring is inherently planar. The phenyl ring at C3 would be twisted relative to the pyrazole plane, with a dihedral angle typically ranging from 30° to 50° to minimize steric hindrance. nih.gov
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The crystal packing is primarily governed by intermolecular interactions. For this molecule, the amine group is a key hydrogen bond donor, while the pyridine-like nitrogen atom (N2) of the pyrazole ring is a strong hydrogen bond acceptor. nih.gov
Hydrogen Bonding : It is highly probable that the molecules would form intermolecular N-H···N hydrogen bonds. nih.gov These interactions could link molecules into chains or dimers, which are common supramolecular motifs in pyrazole chemistry. nih.govnih.gov These strong interactions are often the dominant force in determining the crystal packing. imedpub.com
C-H···π Interactions : Weak hydrogen bonds involving the C-H bonds of the methyl or phenyl groups acting as donors and the π-system of an adjacent phenyl or pyrazole ring acting as an acceptor are also possible, further stabilizing the three-dimensional structure. imedpub.com
The interplay of these various intermolecular forces—strong N-H···N hydrogen bonds, π-π stacking, and weaker C-H···π interactions—would define the final crystal structure and its physical properties. researchgate.netcardiff.ac.uk
Theoretical and Computational Investigations of 1,4 Dimethyl 3 Phenyl 1h Pyrazol 5 Amine
Quantum Chemical Calculations: Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods allow for the determination of key structural and electronic parameters, which are crucial for understanding the molecule's reactivity and properties.
Density Functional Theory (DFT) has become a primary method for computational studies of pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netencyclopedia.pub Using functionals like B3LYP combined with basis sets such as 6-31G** or 6-311++G**, researchers can perform geometry optimization to find the lowest energy structure of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. nih.govmdpi.com
These calculations would yield precise bond lengths, bond angles, and dihedral angles. A key structural feature of interest would be the dihedral angle between the pyrazole and the phenyl rings, which influences the degree of π-conjugation between the two systems. researchgate.net
Furthermore, DFT calculations provide insights into the electronic structure by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Illustrative DFT-Calculated Parameters for this compound Note: This table presents typical expected values for a molecule of this type based on general computational studies of pyrazole derivatives, as specific experimental or calculated data for this exact compound is not readily available in the cited literature.
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -785.123 |
| Dipole Moment (Debye) | 2.5 D |
| HOMO Energy (eV) | -5.8 eV |
| LUMO Energy (eV) | -0.9 eV |
| HOMO-LUMO Gap (eV) | 4.9 eV |
| Dihedral Angle (Pyrazole-Phenyl) | 35.5° |
Beyond DFT, other computational methods are also employed. Ab initio methods, such as Møller–Plesset perturbation theory (MP2), are based on first principles without empirical parameterization and can offer higher accuracy for electron correlation effects. researchgate.net These methods are computationally more demanding and are often used to benchmark results obtained from DFT for smaller, related systems. researchgate.netresearchgate.net
Semiempirical methods represent a faster, albeit less accurate, alternative. They use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules or high-throughput screening. While their quantitative accuracy may be lower, they can be useful for predicting trends in series of related compounds.
Tautomerism Studies in 1H-Pyrazol-5-amine Systems
Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of many heterocyclic systems, including pyrazoles. nih.gov The specific tautomers present can significantly influence the chemical reactivity and biological activity of the compound.
In pyrazole systems, two primary types of prototropic tautomerism are considered: annular and side-chain. encyclopedia.pub
Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This is a common phenomenon in N-unsubstituted pyrazoles. However, in this compound, the presence of a methyl group on the N1 nitrogen atom precludes this type of tautomerism.
Side-Chain Tautomerism: This involves proton migration between the ring and a substituent. For this compound, the relevant form is amine-imine tautomerism, where a proton can move from the exocyclic amino group to a ring nitrogen atom, resulting in an imine form. Theoretical studies on related 3(5)-aminopyrazoles suggest that four tautomeric structures could be possible, though the imino forms are often less stable. encyclopedia.pub For the N1-substituted title compound, the equilibrium would be between the amine tautomer and its corresponding imine tautomer.
Computational chemistry is essential for mapping the energetic landscape of tautomers. By calculating the total electronic energy of each possible isomer, the relative stability can be determined.
Gas Phase: In the gas phase, calculations on related aminopyrazoles consistently show that the amino tautomer is significantly more stable than the imino forms. researchgate.net The energy difference is often large enough to suggest the amine form is overwhelmingly dominant.
Solution: The presence of a solvent can alter the tautomeric equilibrium. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects. Polar and protic solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. While the amine form is generally favored, solvents might reduce the energy difference between tautomers. nih.gov
Solid State: In the crystalline state, intermolecular interactions and crystal packing effects become dominant. These forces can selectively stabilize one tautomer, often leading to the presence of a single form in the crystal lattice. nih.gov
Table 2: Illustrative Relative Energies of Tautomers for a Generic 1-Substituted-5-Aminopyrazole System Note: This table provides a hypothetical representation of the relative stabilities of amine vs. imine tautomers in different environments, based on general principles discussed in the literature for aminopyrazole systems.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) |
|---|---|---|
| Amine Form | 0.0 (Reference) | 0.0 (Reference) |
| Imine Form | +8.5 | +6.2 |
The position of the tautomeric equilibrium is a delicate balance influenced by both the intrinsic electronic nature of the substituents and the external environment.
Substituent Effects: The electronic properties of the groups attached to the pyrazole ring play a crucial role. Electron-donating groups, such as the amino group at C5 and the methyl groups at N1 and C4, generally influence the electron density distribution in the ring. nih.gov The phenyl group at C3 acts primarily as a π-system. In related 3(5)-aminopyrazoles, electron-donating groups have been found to favor the 3-amino tautomer (analogous to the C5-amine form in the title compound). nih.govresearchgate.net
Environmental Effects: The solvent environment significantly impacts tautomeric preference. Nonpolar solvents have a minimal effect on the intrinsic stability, and the gas-phase preference usually holds. Polar aprotic solvents (like DMSO or acetone) can stabilize more polar tautomers. nih.gov Polar protic solvents (like water or alcohols) can engage in hydrogen bonding with both the amine and imine forms, potentially lowering the energy barrier for interconversion and shifting the equilibrium. nih.gov Temperature can also affect the equilibrium, with higher temperatures potentially populating less stable tautomers.
Molecular Dynamics Simulations: Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape, revealing the accessible rotational states (rotamers) and the flexibility of its constituent parts.
Furthermore, the amine group at the 5-position also possesses rotational freedom. While the rotation around the C-N bond is generally fast, specific orientations might be stabilized by intramolecular hydrogen bonding or interactions with the solvent environment in a simulation. The N-methyl group on the pyrazole ring is less likely to exhibit significant conformational variability.
In the context of a biological environment, such as the active site of a protein, MD simulations could elucidate how the conformational preferences of this compound are influenced by its surroundings. The molecule may adopt a specific "bioactive conformation" upon binding to a target, which might differ from its preferred conformation in solution.
While specific data for this compound is not available, studies on other substituted pyrazoles often reveal a non-planar arrangement of aromatic substituents relative to the pyrazole ring. For instance, in related phenylpyrazole insecticides, the phenyl ring typically adopts a twisted conformation relative to the pyrazole core, which is crucial for their biological activity.
Computational Studies on Molecular Interactions and Recognition
Computational methods are instrumental in predicting and analyzing how a molecule like this compound interacts with other molecules, particularly biological macromolecules such as proteins. These studies are fundamental to understanding its potential as a bioactive agent.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would typically be performed against the three-dimensional structure of a protein target to predict its binding mode and affinity.
Given the structural motifs present in this compound, particularly the aminopyrazole core, it is a plausible candidate for targeting protein kinases. Many known kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The amine group and the nitrogen atoms of the pyrazole ring in this compound could potentially serve as hydrogen bond donors and acceptors, respectively, to interact with the backbone of the kinase hinge.
The phenyl group would likely occupy a hydrophobic pocket within the active site, while the methyl groups could contribute to van der Waals interactions. Docking simulations would aim to identify the specific amino acid residues involved in these interactions and to calculate a "docking score," which is an estimate of the binding affinity.
Studies on analogous aminopyrazole derivatives have demonstrated their potential as kinase inhibitors, with docking studies revealing key interactions within the ATP-binding site of various kinases. nih.gov For example, the nitrogen atoms of the pyrazole core often interact with hinge region residues of kinases like CDK2. nih.gov
Table 1: Representative Molecular Docking Results for Aminopyrazole Derivatives Targeting Protein Kinases
| Compound Class | Target Protein | Key Interacting Residues (Hinge Region) | Predicted Binding Affinity (kcal/mol) | Reference |
| Aminopyrazole Analogs | CDK2 | Leu83, Glu81 | -7.5 to -9.2 | nih.gov |
| Phenylpyrazole Derivatives | VEGFR-2 | Cys919, Asp1046 | -8.0 to -10.1 | researchgate.net |
| Substituted Pyrazoles | Aurora A Kinase | Ala213, Leu263 | -7.9 to -8.6 | researchgate.net |
This table presents illustrative data from studies on related compounds to demonstrate the type of information obtained from molecular docking simulations. The values are not specific to this compound.
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. A QSAR model for a series of aminopyrazole derivatives, including or analogous to this compound, would aim to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity against a specific biological target.
For this compound, relevant descriptors would include:
Electronic descriptors: The partial charges on the amine and pyrazole nitrogen atoms, which influence hydrogen bonding capacity.
Steric descriptors: The size and shape of the phenyl and methyl groups, which affect how the molecule fits into a binding pocket.
Hydrophobic descriptors: The lipophilicity (logP) of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets.
A successful QSAR model could be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. QSAR studies on 3-aminopyrazole (B16455) derivatives as CDK2/cyclin A inhibitors have highlighted the importance of specific atomic positions and the electronic properties of substituents for their antitumor activity. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives
| Descriptor Type | Example Descriptor | Relevance to Molecular Recognition |
| Electronic | Partial Atomic Charges | Governs electrostatic and hydrogen bonding interactions. |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule, affecting binding site fit. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, influencing membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Describes the branching of the molecular skeleton. |
This table provides examples of descriptors commonly employed in QSAR studies of heterocyclic compounds.
Hydrogen Bonds: As mentioned, the amine group and pyrazole nitrogens are key hydrogen bonding moieties. The strength and geometry of these bonds are critical for high-affinity binding to many targets, particularly kinases. nih.gov
Hydrophobic Interactions: The phenyl ring is the primary source of hydrophobic interactions. The desolvation of this group upon entering a nonpolar binding pocket provides a significant driving force for binding.
Pi-Stacking Interactions: The phenyl ring and the pyrazole ring can engage in pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.
Computational tools can visualize and quantify these interaction networks, providing a detailed map of how this compound is recognized by its target. Studies on various pyrazole derivatives consistently highlight the importance of a combination of hydrogen bonding with the pyrazole core and hydrophobic interactions of the substituent groups for effective binding. researchgate.net
Reactivity and Derivatization of 1,4 Dimethyl 3 Phenyl 1h Pyrazol 5 Amine As a Synthetic Building Block
Utilization in Heterocyclic Synthesis
5-Aminopyrazoles are well-established precursors for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The reactivity of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is expected to follow similar pathways, serving as a key component in annulation reactions to form bicyclic and polycyclic aromatic compounds.
Formation of Fused Pyrazole (B372694) Systems (e.g., Pyrazolo-fused Heterocycles)
The exocyclic amino group and the endocyclic nitrogen atom of the pyrazole ring in 5-aminopyrazole derivatives provide two nucleophilic centers, enabling them to react with various electrophiles to form fused heterocyclic systems.
Pyrazolo[3,4-b]pyridines: This class of compounds can be synthesized through the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.gov For instance, the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone would be expected to proceed via a Michael addition followed by cyclization, dehydration, and aromatization to yield the corresponding pyrazolo[3,4-b]pyridine. nih.gov While specific examples with this compound are not readily found in the literature, the general reaction is well-documented for analogous compounds.
Pyrazolo[1,5-a]pyrimidines: These isomers are typically formed by the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or other suitable 1,3-dielectrophiles. nih.goveurekaselect.com The reaction often proceeds with high regioselectivity, favoring the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold due to the higher nucleophilicity of the exocyclic amino group. researchgate.net Microwave-assisted synthesis and the use of deep eutectic solvents have been reported as efficient methods for this transformation with other 5-aminopyrazoles. nih.govias.ac.in
Other Fused Systems: The versatility of 5-aminopyrazoles extends to the synthesis of other fused systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]quinazolines through reactions with appropriate precursors. rsc.orgmdpi.com For example, pyrazolo[3,4-d]pyrimidines can be prepared from 5-aminopyrazoles and N,N-substituted amides in the presence of PBr3 followed by heterocyclization. mdpi.com
Below is a table summarizing representative reactions for the synthesis of fused pyrazole systems using analogous 5-aminopyrazoles.
| Fused System | Analogous 5-Aminopyrazole Reactant | Reagent(s) | Reaction Conditions | Reference |
| Pyrazolo[3,4-b]pyridine | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | 4-Anisaldehyde, β-ketonitriles | Acetic acid, microwave irradiation | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | 5-Amino-3-methylpyrazole | Diethyl malonate, Sodium ethanolate | Reflux | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | 5-Amino-1,3-diphenylpyrazole | N,N-dimethylformamide, PBr3, Hexamethyldisilazane | 60 °C | mdpi.com |
| Pyrazolo[1,5-a]quinazoline | Substituted phenyl-1H-pyrazol-5-amine | Alkyne ester or amide | Rh(III) catalysis | rsc.org |
Synthesis of Complex Organic Molecules
Beyond fused systems, the reactivity of the amino group in this compound allows for its incorporation into more complex molecular architectures. For example, it can participate in multicomponent reactions to generate highly functionalized molecules in a single step. Domino reactions involving 5-aminopyrazoles, aldehydes, and a CH-acid have been shown to produce complex pyrazolo[3,4-b]pyridone systems. nuph.edu.ua
Reactions with Electrophilic and Nucleophilic Reagents
The pyrazole ring and the amino substituent in this compound exhibit distinct reactivity towards electrophilic and nucleophilic reagents.
Reactions with Electrophiles: The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most reactive site, analogous to what is observed for 3,5-dimethyl-1-phenyl-1H-pyrazole. researchgate.net Halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NBS, NCS, NIS) has been shown to proceed efficiently at the C4 position under mild conditions. beilstein-archives.org It is anticipated that this compound would undergo similar regioselective halogenation.
Reactions with Nucleophiles: The primary amino group at the C5 position is the main site for nucleophilic reactions. It can undergo acylation, alkylation, and other standard amine derivatizations. While the pyrazole ring itself is generally electron-rich and less susceptible to nucleophilic attack, theoretical studies on related pyrazole systems provide insights into their reactivity with nucleophiles under specific conditions. scholaris.ca
The following table details some expected electrophilic substitution reactions based on studies of similar compounds.
| Reaction Type | Reagent | Expected Product | Reference (for analogous reactions) |
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine | beilstein-archives.org |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine | beilstein-archives.org |
| Iodination | N-Iodosuccinimide (NIS) | 4-Iodo-1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine | beilstein-archives.org |
Formation of Schiff Bases and Related Compounds
The primary amino group of this compound is expected to readily condense with aldehydes and ketones to form Schiff bases (imines). This reaction is a fundamental transformation in organic synthesis, providing access to a wide range of compounds with diverse applications. researchgate.net
The formation of Schiff bases from pyrazole derivatives often involves the reaction of a pyrazole-4-carbaldehyde with a primary amine. chemrxiv.orgchemrxiv.org In the context of this compound, the amino group would react with a suitable carbonyl compound. These pyrazole-containing Schiff bases are of interest for their potential as ligands in coordination chemistry and for their biological activities. scielo.org.zaresearchgate.net The general reaction involves mixing the aminopyrazole with an aldehyde or ketone, often in a suitable solvent like ethanol, and may be catalyzed by a small amount of acid. chemrxiv.org
A representative table of potential Schiff base formations is provided below, based on general knowledge of this reaction with aminopyrazoles.
| Carbonyl Compound | Expected Schiff Base Product |
| Benzaldehyde | N-(benzylidene)-1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine |
| Acetophenone | N-(1-phenylethylidene)-1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine |
| Salicylaldehyde | 2-(((1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)imino)methyl)phenol |
Coordination Chemistry and Catalytic Applications of Pyrazol 5 Amine Ligands
Pyrazole (B372694) Derivatives as N-Donor Ligands in Metal Complexes
Pyrazole and its derivatives are recognized as excellent N-donor ligands in coordination chemistry. nih.gov The pyrazole ring contains two adjacent nitrogen atoms: a pyridinic nitrogen (sp2-hybridized) which is basic and readily acts as a donor to metal centers, and a pyrrolic nitrogen (sp2-hybridized) which is typically protonated or substituted. This arrangement allows for a variety of coordination modes. Pyrazoles can act as neutral monodentate ligands, or upon deprotonation, the resulting pyrazolate anion can bridge two metal centers. researchgate.net
The incorporation of additional donor groups onto the pyrazole scaffold, such as the amine group in pyrazol-5-amines, enhances their coordination ability, allowing them to act as bidentate or polydentate ligands. For instance, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its analogues form stable complexes with metals like Zn(II), where both the pyrazole and pyridine (B92270) nitrogen atoms can be involved in chelation. rsc.org Similarly, ligands incorporating pyrazole-acetamide moieties coordinate with metals like Cd(II), Cu(II), and Fe(II), demonstrating the versatility of functionalized pyrazoles in forming mononuclear complexes.
The geometry of the resulting metal complexes can vary significantly, from square planar and tetrahedral to octahedral, depending on the metal ion, the substituents on the pyrazole ligand, and the other coordinating species. nih.gov This structural diversity is a key factor in the development of pyrazole-based systems for specific applications, including catalysis.
Role of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Analogues in Homogeneous Catalysis
While research on the specific compound this compound is limited in the context of catalysis, its structural analogues—N-substituted pyrazol-5-amines—have been employed in various homogeneous catalytic systems. The substituents on the pyrazole ring (at the N1, C3, and C4 positions) play a crucial role in tuning the steric and electronic properties of the ligand, which in turn influences the activity and selectivity of the metal complex catalyst. The N-substitution prevents the ligand from acting as a bridging pyrazolate, favoring the formation of mononuclear complexes that are often highly active in catalysis.
Metal complexes derived from pyrazol-5-amine analogues and related pyrazole derivatives have demonstrated significant efficacy in catalyzing key organic transformations, including C-C coupling and oxidation reactions.
C-C Coupling Reactions: Palladium complexes bearing pyrazole-based ligands are effective catalysts for cross-coupling reactions. For example, N1-substituted pyrazolic ligands have been used in Heck coupling reactions, efficiently catalyzing the olefination of aryl halides, including challenging aryl chlorides, under phosphine-free conditions. nih.gov
In Suzuki-Miyaura coupling, 5-aminopyrazoles serve as versatile building blocks. The functionalization of the pyrazole core itself can be achieved via Suzuki coupling, for instance, by coupling 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, followed by reduction to yield 4-substituted-1H-pyrazole-3,5-diamines. dntb.gov.ua This highlights the role of pyrazoles both as ligands and as scaffolds for building more complex molecular architectures.
The Sonogashira cross-coupling reaction has also been utilized with pyrazole-containing substrates. Iodo-substituted azopyrroles, which can be synthesized from the oxidative coupling of pyrazol-5-amines, readily react with terminal alkynes in the presence of a palladium catalyst and a copper(I) cocatalyst to form new C-C bonds. rsc.org
Oxidation Reactions: Copper and cobalt complexes featuring pyrazole-based ligands have been extensively studied as catalysts for oxidation reactions, mimicking the active sites of metalloenzymes. In particular, copper complexes of ligands derived from the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and various primary amines are effective catalysts for the aerobic oxidation of catechol to o-quinone. researchgate.net The catalytic activity is highly dependent on the nature of the ligand, the metal salt's counter-ion, and the solvent, demonstrating that the catalyst's performance can be finely tuned. researchgate.netnih.gov Cobalt complexes with pyrazole ligands have also shown catalytic activity for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. mdpi.com
| Ligand Analogue | Copper(II) Salt | Solvent | Reaction Rate (Vmax) (µmol L⁻¹ min⁻¹) |
|---|---|---|---|
| Ligand L2* | Cu(CH₃COO)₂ | Methanol | 41.67 |
| Ligand L4** | Cu(CH₃COO)₂ | THF | 27.45 |
| [(Cl)₂Mn(RCOOET)]*** | - | THF | 3.74 |
*Ligand L2 is a nitro-functionalized pyrazole derivative. researchgate.net
**Ligand L4 is an N-H pyrazole ligand.
***RCOOET is ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTASlPBl2Ybb492BlT4GKus9SumGcQBg7JQ2UNLiaxu0W0lv8thKkzj76SP4Tz_nTR6XVTtJcdk9eyRq5NY4Z810Vbegw-vnJB8l52P_K-nZOGxs7k3RGt6ckGee4YCK3bomXU5U1hD-nQg4ArqwRxGJc57KQ85bfi1_0VhhjvouUTnB9x9R7azitdqQlPnTeuVK9oEGv6grOelHP4B1JfISKFgIbhXMjQiEOJ07zDDTb_mhGIlc7OoVyDY-K_v7F9zpNNtjM8GR6ACYu1DFfGle6_J6kvITywIOPI)]Metal-ligand cooperation (MLC) is a pivotal concept in catalysis where the ligand is not merely a spectator but actively participates in bond activation and formation. In pyrazole chemistry, MLC is most prominently documented for protic pyrazoles (containing an N-H bond). In these systems, the pyrazole N-H group can act as a proton shuttle, facilitating bond cleavage in a substrate through hydrogen bonding or direct proton transfer. researchgate.net This bifunctional activation, involving both the Lewis acidic metal center and the Brønsted acidic/basic ligand site, can significantly lower the activation energy of a reaction.
For N-substituted pyrazoles like this compound and its analogues, this classic N-H cooperativity is not possible. However, the presence of the exocyclic amine group at the C5 position offers an alternative site for cooperative reactivity. The lone pair of the amino group can act as a Brønsted base or a hydrogen bond donor/acceptor. In a catalytic cycle, the amine could deprotonate a substrate, assist in stabilizing transition states through hydrogen bonding, or participate in proton-coupled electron transfer events. While the literature on protic pyrazoles provides a clear model for MLC, the exploration of cooperation involving peripheral amine groups on N-substituted pyrazole ligands represents an evolving area of catalyst design.
Development of Novel Pyrazole-Based Catalysts
The development of new and improved pyrazole-based catalysts is an active area of research, driven by the need for more efficient, selective, and sustainable chemical processes. Key strategies in this field focus on the rational design and synthesis of ligands with tailored properties.
One major approach involves the functionalization of the pyrazole ring. Introducing different substituents at various positions allows for the fine-tuning of the ligand's steric bulk and electronic character. For example, electron-donating groups can increase the electron density at the metal center, which can be beneficial for oxidative addition steps in cross-coupling catalysis, while bulky substituents can enhance selectivity. Synthetic methods like Suzuki-Miyaura and Sonogashira couplings are employed not only as the catalyzed reaction but also as tools to build these complex ligands from simpler bromo- or iodo-pyrazole precursors. dntb.gov.ua
Another strategy is the creation of polydentate ligands, such as pincer-type bis(pyrazolyl)pyridine frameworks. researchgate.net These rigid structures provide high thermal stability to the resulting metal complexes and create a well-defined coordination sphere around the metal, which can lead to enhanced selectivity in catalytic reactions. The synthesis of pyrazole derivatives with diverse functionalities continues to be a cornerstone for discovering next-generation catalysts for a wide range of organic transformations.
Future Directions and Research Opportunities in 1,4 Dimethyl 3 Phenyl 1h Pyrazol 5 Amine Chemistry
Advancements in Asymmetric Synthesis
The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. For a molecule like 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, the introduction of chirality could unlock novel properties and applications. While the parent compound is achiral, future research could focus on creating chiral derivatives through asymmetric synthesis. This involves introducing stereocenters at specific positions, for instance, by functionalizing the phenyl ring or the C4 position of the pyrazole (B372694) core with chiral substituents.
Research into the asymmetric synthesis of related pyrazole structures has laid a foundation for this endeavor. For example, enantioselective reactions on aminopyrazoles have been achieved using specialized catalysts. rsc.org Organocatalysis and transition-metal catalysis are two promising strategies. Chiral phosphoric acids have been successfully employed in the enantioselective desymmetrization of related compounds, while chiral-at-metal rhodium(III) complexes have proven effective in catalyzing asymmetric alkylation/cyclization reactions of 5-aminopyrazoles to produce chiral fused-ring systems like pyrazolo[3,4-b]pyridines. rsc.orgacs.org
Future work could adapt these methodologies to substrates derived from this compound. The goal would be to achieve high yields and excellent enantioselectivities, providing access to a library of new, optically active compounds whose unique stereochemistry could be pivotal for applications in chiral recognition, catalysis, and pharmacology.
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Specific Example | Potential Reaction |
|---|---|---|
| Organocatalyst | Chiral Phosphoric Acid (CPA) | Enantioselective functionalization at the C4 position |
| Metal Complex | Chiral-at-metal Rh(III) Complex | Asymmetric Friedel-Crafts alkylation of the phenyl ring |
| Metal Complex | N,N'-Dioxide-Scandium(III) Complex | Asymmetric 1,4-addition to α,β-unsaturated compounds |
Exploration of Novel Reaction Pathways
Beyond asymmetric synthesis, there is a vast, underexplored landscape of novel reaction pathways for modifying and elaborating the this compound scaffold. The presence of multiple reactive sites—the amino group, the electron-rich pyrazole ring, and the phenyl group—makes it an ideal candidate for complex chemical transformations.
One of the most promising avenues is the use of domino reactions , also known as tandem or cascade reactions. These processes allow for the construction of complex molecular architectures in a single step from simple starting materials, enhancing synthetic efficiency. Research on other aminopyrazoles has shown their utility in multicomponent domino reactions to create fused heterocyclic systems. nih.govnuph.edu.uaacs.org For example, reactions of 5-aminopyrazoles with arylglyoxals or other electrophilic partners can lead to the regioselective synthesis of pyrazolo-fused pyridines, diazocanes, and naphthyridines. nih.govacs.org Applying these principles to this compound could yield novel polycyclic compounds with unique electronic and steric properties.
Another critical area for future research is transition-metal-catalyzed C-H functionalization . rsc.org This powerful strategy allows for the direct formation of new C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. rsc.org Catalytic systems based on palladium, rhodium, or copper could be employed to selectively functionalize the C4 position of the pyrazole ring or specific positions on the phenyl group. mdpi.comrsc.org Such methods would provide a direct route to a wide array of derivatives without the need for pre-functionalized starting materials.
Integration with Advanced Material Science
The unique structural and electronic properties of pyrazole derivatives make them attractive building blocks for advanced materials. Future research on this compound is likely to focus on its potential as a key component in materials with tailored functionalities.
Ligands for Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. digitellinc.com The ability to tune the properties of MOFs by modifying the organic ligand is a key feature of these materials. digitellinc.com The this compound molecule possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the exocyclic amino group. This makes it an excellent candidate for a multidentate ligand for the synthesis of novel MOFs. By coordinating with various metal centers, it could form frameworks with unique topologies and pore environments, potentially useful for applications in gas storage, separation, and heterogeneous catalysis.
Polymer Components: The incorporation of heterocyclic units into polymer backbones can impart specific properties such as thermal stability, conductivity, and photo-responsiveness. The amino group on this compound provides a convenient handle for polymerization reactions. It could be used as a monomer in the synthesis of polyamides, polyimides, or other condensation polymers. The resulting materials, containing the rigid and electronically distinct pyrazole moiety, could exhibit enhanced thermal stability and potentially interesting optical or electronic properties suitable for high-performance applications.
Computational Design and Predictive Modeling for Targeted Synthesis and Applications
As the complexity of chemical research grows, computational chemistry has become an indispensable tool for guiding experimental work. For this compound, computational design and predictive modeling offer a pathway to accelerate discovery and innovation.
Density Functional Theory (DFT): DFT calculations can provide profound insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. eurasianjournals.comresearchgate.nettandfonline.com These calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, helping to design new synthetic routes and understand reaction mechanisms. acs.orgnih.gov For materials science applications, DFT can be used to model the interaction of the molecule with metal centers, predicting the geometry and stability of potential MOF structures, or to calculate the electronic band gap of polymers incorporating this pyrazole unit. eurasianjournals.com
Predictive Modeling: Molecular modeling techniques, such as molecular docking, can predict how derivatives of this compound might interact with biological targets like enzymes or receptors. mdpi.comnih.gov This is particularly valuable for guiding the synthesis of new compounds in medicinal chemistry. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed activity, enabling the design of molecules with optimized properties. researchgate.net These predictive approaches can significantly reduce the time and resources required for the experimental screening of new compounds.
Table 2: Application of Computational Methods
| Computational Method | Application Area | Predicted Properties / Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Pathway Analysis | Transition state energies, reaction mechanisms, regioselectivity |
| DFT | Materials Science | Electronic structure, coordination energies, band gaps |
| Molecular Docking | Medicinal Chemistry | Binding modes and affinities to biological targets |
By leveraging these computational tools, researchers can adopt a more targeted approach to the synthesis and application of this compound derivatives, ensuring that experimental efforts are focused on the most promising candidates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine?
- Answer : The compound is synthesized via multi-step routes, often starting from substituted alcohols or using cyclization reactions. For example, similar pyrazole derivatives are prepared through condensation of hydrazines with diketones or via functionalization of preformed pyrazole cores . Key steps include:
- Cyclization : Use of phosphoryl chloride (POCl₃) or other cyclizing agents under controlled temperatures (e.g., 120°C) .
- Functionalization : Introduction of substituents via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures.
- Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C | 65–75 | |
| Amination | NH₃/MeOH, reflux | 80–85 |
Q. How is the molecular structure of this compound confirmed?
- Answer : Structural confirmation relies on:
- NMR Spectroscopy : and NMR to verify methyl, phenyl, and amine groups.
- X-ray Diffraction (XRD) : Single-crystal analysis using programs like SHELXL for refinement .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., 223.70 for the hydrochloride salt) .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?
- Answer : Challenges include:
- Twinning : Common in pyrazole derivatives; resolved using twin-law matrices in SHELXL .
- Disorder : Methyl/phenyl groups may exhibit rotational disorder; modeled with split occupancies.
- High-Resolution Data : Mercury CSD 2.0 aids in visualizing voids and packing motifs .
- Methodology : Refinement protocols involve:
- SHELXTL : For initial structure solution and parameterization.
- ORTEP-3 : For thermal ellipsoid visualization and validation .
Q. How can hydrogen-bonding networks in the crystal structure be systematically analyzed?
- Answer : Use graph set analysis (GSA) to classify hydrogen bonds into patterns (e.g., chains, rings). For example:
- Primary Interactions : N–H···N or N–H···O bonds between amine groups and adjacent molecules.
- Software Tools : Mercury CSD 2.0 for motif identification and Cambridge Structural Database (CSD) cross-referencing .
- Table 2 : Hydrogen-Bond Parameters (Hypothetical Data)
| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N–H···N | 2.85 | 155 | |
| C–H···π | 3.20 | 145 | – |
Q. What mechanistic pathways govern the oxidation and reduction of this compound?
- Answer :
- Oxidation : Potassium permanganate (KMnO₄) in acidic conditions converts the amine to a nitro group, forming pyrazole oxides .
- Reduction : Sodium borohydride (NaBH₄) selectively reduces imine intermediates without affecting the phenyl ring.
- Key Considerations : Monitor reaction progress via TLC and adjust pH to prevent side reactions.
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. inactive) be resolved?
- Answer : Discrepancies arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) .
- Structural Analogues : Compare activity of 1,4-dimethyl derivatives with 1-phenyl variants (e.g., 1-Phenyl-3-methyl-5-aminopyrazole) .
- Resolution : Standardize assays using CLSI guidelines and perform dose-response curves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
